molecular formula C16H15N3O5 B2702388 (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 328541-29-3

(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No. B2702388
CAS RN: 328541-29-3
M. Wt: 329.312
InChI Key: LLKJFVPSLAKKGS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, also known as MNBAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Nonlinear Optical Properties

The synthesis and characterization of hydrazones, including derivatives similar to "(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide," have been explored for their nonlinear optical properties. These compounds exhibit two-photon absorption, indicating their potential as materials for optical device applications like optical limiters and switches. The study suggests that these compounds could be promising candidates for optical device applications due to their comparable optical power limiting behavior and effective third-order nonlinear susceptibility (Naseema et al., 2010).

Antimicrobial Activity

Another area of research has been the synthesis and antimicrobial evaluation of hydrazide derivatives, which show that compounds with methoxy, hydroxy, and nitro substituents exhibit significant antimicrobial activity. The quantitative structure-activity relationship (QSAR) studies highlight the importance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2011).

Crystal Structure Analysis

Research involving oxovanadium(V) complexes derived from similar hydrazone ligands has provided insights into their crystal structures, demonstrating coordination through enolate oxygen, phenolate oxygen, and azomethine nitrogen. These studies contribute to understanding the structural basis for the reactivity and potential applications of these compounds in catalysis or materials science (Zhang et al., 2015).

Antioxidant Capacity

Studies on eugenol derivatives, including nitro and methoxy substituted phenols, have evaluated their toxicity and antioxidant capacity. These findings suggest the potential use of such compounds in pharmaceutical, cosmetic, and food industries due to their high antioxidant capacity and lower toxicity (Hidalgo et al., 2009).

Density Functional Theory (DFT) and Hirshfeld Surface Analysis

The synthesis, crystal structure, DFT, and Hirshfeld surface analysis of a new Schiff base closely related to "(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide" have been explored. These analyses help in understanding the molecular interactions and stability of such compounds, offering insights into their potential applications in molecular design and materials science (Somagond et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-14-6-8-15(9-7-14)24-11-16(20)18-17-10-12-2-4-13(5-3-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJFVPSLAKKGS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

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